2-Bromoethanol-1,1,2,2-d4
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Description
2-Bromoethanol-1,1,2,2-d4 is a chemical compound that has been studied for its conformational and molecular structure. It is known for its mixture of anti and gauche conformers, with the gauche form being more stable due to internal hydrogen bonding (Thomassen, Samdal, & Hedberg, 1993).
Synthesis Analysis
The synthesis of 2-Bromoethanol-1,1,2,2-d4 involves the reaction of 1-bromo-1-lithioethene with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols. This process has been reported to yield products in moderate to excellent yields (Novikov & Sampson, 2005).
Molecular Structure Analysis
The molecular structure of 2-Bromoethanol-1,1,2,2-d4 has been analyzed through spectroscopic methods and electron diffraction. The molecule is known to exist in gauche and anti conformations, with the gauche form favored due to intramolecular hydrogen bonding (Azrak & Wilson, 1970).
Chemical Reactions and Properties
2-Bromoethanol-1,1,2,2-d4 undergoes photodissociation, primarily resulting in the elimination of the halogen atom. This reaction reveals significant details about the molecular structure and energy distribution within the molecule (Hintsa, Zhao, & Lee, 1990).
Physical Properties Analysis
The physical properties of 2-Bromoethanol-1,1,2,2-d4, such as its melting and boiling points, density, and solubility, are important for its handling and application in various chemical processes. However, specific studies focusing on these physical properties were not found in the current literature.
Chemical Properties Analysis
The chemical properties of 2-Bromoethanol-1,1,2,2-d4, including its reactivity, stability, and compatibility with other compounds, are crucial for its use in synthesis and other chemical applications. For instance, its stability in the presence of internal hydrogen bonds is a key aspect of its chemical behavior (Thomassen, Samdal, & Hedberg, 1993).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493928 |
Source
|
Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethanol-1,1,2,2-d4 | |
CAS RN |
81764-55-8 |
Source
|
Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81764-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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